molecular formula C7H13NO2 B3037732 cis-2-Aminocyclohexanecarboxylic acid CAS No. 5691-20-3

cis-2-Aminocyclohexanecarboxylic acid

Cat. No.: B3037732
CAS No.: 5691-20-3
M. Wt: 143.18 g/mol
InChI Key: USQHEVWOPJDAAX-RITPCOANSA-N
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Description

cis-2-Aminocyclohexanecarboxylic acid: is a conformationally constrained β-amino acid. It is a derivative of cyclohexane, where an amino group and a carboxylic acid group are attached to the second carbon atom in a cis configuration. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of peptides and other complex molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: cis-2-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: cis-2-Aminocyclohexanecarboxylic acid is unique due to its specific cis configuration, which imparts distinct conformational properties. This makes it particularly useful in the synthesis of peptides that require precise structural constraints .

Properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQHEVWOPJDAAX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256649
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189101-43-7
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189101-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-Aminocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cis-ACHC contribute to the formation of unique helical structures in peptides?

A: cis-ACHC plays a crucial role in forming "mixed helices" within peptide structures. Unlike traditional α-helices, mixed helices, such as the 11/9-helix and 12/10-helix, exhibit alternating hydrogen-bonding patterns. [, , ] This alternation results in a smaller macrodipole moment compared to conventional helices. [] cis-ACHC's rigid cyclic structure and specific conformational preferences strongly favor these mixed helical arrangements. [, ] For instance, α/β-peptides, composed of alternating α-amino acids and cis-ACHC residues, have been shown to adopt 11/9-helical conformations. [] This finding has been supported by NMR studies and even observed in crystal structures of these peptides. []

Q2: Can the structure of cis-ACHC be modified to further enhance its helix-stabilizing properties?

A: Yes, research has shown that introducing specific modifications to the cis-ACHC structure can impact its helix-stabilizing capabilities. One study successfully synthesized a cis-ACHC analogue, cis-2-amino-cis-4-methylcyclohexanecarboxylic acid. [] The incorporation of a methyl group at the 4-position significantly improved the stability of the 11/9-helix, particularly in protic solvents. [] This highlights the potential for tailoring the properties of cis-ACHC derivatives for specific applications.

Q3: Beyond helix stabilization, what other applications of cis-ACHC are being explored?

A: The unique properties of cis-ACHC extend beyond helix stabilization. Researchers have explored its use in developing peptide-based gelators. [] For instance, the peptide Boc-cis-ACHC-Aib-Phe-OMe, containing cis-ACHC, demonstrated the ability to form self-supporting gels in various organic solvents and fuel oils. [] This gelation property arises from the peptide's ability to self-assemble into a network of nanofibers, effectively trapping the solvent within its structure. [] This characteristic makes cis-ACHC-containing peptides promising candidates for applications like oil spill recovery. []

Q4: What are the methods for synthesizing cis-ACHC and its derivatives?

A: Researchers have successfully employed the Ugi four-center three-component reaction (U-4C-3CR) for the synthesis of alicyclic β-lactams, using starting materials like cis-ACHC. [] This versatile reaction allows for the creation of diverse libraries of β-lactams, including those derived from cis-ACHC and its analogues. [] This approach streamlines the process of generating a range of structurally related compounds for further investigation.

Q5: Are there any computational studies that shed light on the conformational behavior of cis-ACHC?

A: Density functional theory (DFT) calculations have been instrumental in understanding the impact of aza-substitutions on the helix-handedness preferences of β-peptide oligomers containing cis-ACHC and its five-membered counterpart, cis-2-aminocyclopentanecarboxylic acid (cis-ACPC). [] These calculations revealed that the position and chirality of the aza-substitution significantly influence helix handedness. [] This underscores the valuable insights provided by computational methods in predicting and explaining the conformational behavior of such cyclic β-amino acids.

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